REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([F:26])=[C:4]2[O:9][CH2:8][C:7]3([CH2:13][CH2:12][CH2:11][CH2:10]3)[N:6]3[CH:14]=[C:15]([C:23]([OH:25])=[O:24])[C:16](=[O:22])[C:17]([C:18]=1[N+:19]([O-])=O)=[C:5]23.CN(C=O)C>C(O)C.C(O)(=O)C.[Pd]>[NH2:19][C:18]1[C:17]2[C:16](=[O:22])[C:15]([C:23]([OH:25])=[O:24])=[CH:14][N:6]3[C:7]4([CH2:13][CH2:12][CH2:11][CH2:10]4)[CH2:8][O:9][C:4]([C:5]=23)=[C:3]([F:26])[C:2]=1[F:1] |f:2.3|
|
Name
|
9′,10′-difluoro-8′-nitro-7′-oxospiro[cyclopentane-1,3′ (2′H)-[7H]pyrido[1,2,3-de][1,4]benzoxazine]-6′-carboxylic acid
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C2C=3N(C4(CO2)CCCC4)C=C(C(C3C1[N+](=O)[O-])=O)C(=O)O)F
|
Name
|
ethanol acetic acid
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.C(C)(=O)O
|
Name
|
|
Quantity
|
390 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated until it
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration over Celite, which
|
Type
|
WASH
|
Details
|
was washed two times with hot DMF
|
Type
|
CONCENTRATION
|
Details
|
the combined filtrates were concentrated in vacuo to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C2C=3N(C4(CO2)CCCC4)C=C(C(C13)=O)C(=O)O)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.85 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 84748.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |